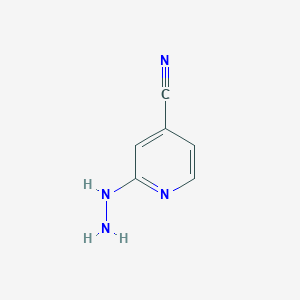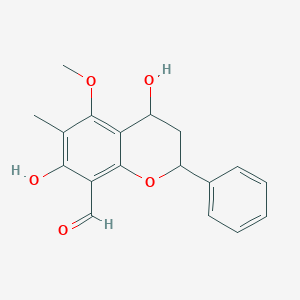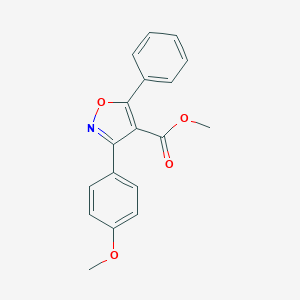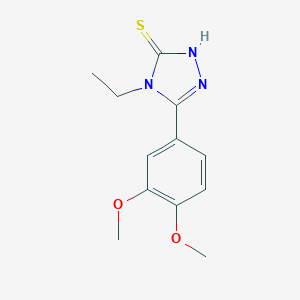
2-肼基吡啶-4-腈
描述
Synthesis Analysis
2-Hydrazinylpyridine-4-carbonitrile and its derivatives have been synthesized through novel protocols. For example, Tranfić et al. (2011) detailed the synthesis of a structurally related derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol (Tranfić et al., 2011). Similarly, Ershov et al. (2018) described the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles from 2-chloropyridine-3,4-dicarbonitriles reacting with hydrazine hydrate (Ershov et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-hydrazinylpyridine-4-carbonitrile derivatives has been analyzed using various spectroscopic techniques. Tranfić et al. (2011) determined the structure of a related compound by X-ray diffraction, revealing supramolecular structures containing N-H⋯N and N-H⋯O hydrogen bonds, among others (Tranfić et al., 2011).
Chemical Reactions and Properties
2-Hydrazinylpyridine-4-carbonitrile undergoes various chemical reactions, forming a wide range of heterocyclic compounds. For instance, Ershov et al. (2018) discussed the condensation of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde derivatives to afford corresponding hydrazones, demonstrating fluorescence sensitivity towards zinc ions (Ershov et al., 2018).
科学研究应用
合成和结构分析
2-肼基吡啶-4-腈衍生物的一个显着应用是在合成复杂有机化合物中。例如,已经报道了从其氯衍生物合成2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈,展示了新颖的方案和通过X射线衍射、光谱学(FT-IR、FT-R、NMR)和紫外可见吸收和荧光光谱技术进行的详细结构分析。该衍生物表现出有趣的结构性质,包括具有氢键和C H⋯O键的超分子结构,其光谱性质在不同的溶剂和条件下差异很大,表明其在溶剂相互作用至关重要的特定应用中在材料科学中的潜力(Tranfić et al., 2011)。
荧光灵敏性和金属离子检测
另一个应用领域是金属离子传感器的开发。由肼合水和氯吡啶二腈反应制备的2-肼基吡啶-3,4-二腈在与水杨醛衍生物缩合时已显示出对锌离子的荧光敏感性。这种对锌离子的敏感性突出了它们在开发用于在各种环境和生物背景下检测金属离子的荧光探针中的潜在用途(Ershov et al., 2018)。
抗菌和抗氧化活性
2-肼基吡啶-4-腈的衍生物也因其生物活性而被探索。例如,合成了新型苯并噻唑吡啶衍生物并评估了它们的抗真菌和抗菌活性。这些研究表明,某些衍生物具有有效的抗菌特性,表明它们作为开发新抗菌剂的先导化合物的潜力(Jemmezi et al., 2014)。
此外,还研究了某些衍生物的抗氧化特性,证明了有效的活性,并表明它们在开发用于医药化学或材料科学应用的抗氧化剂中的效用,在这些应用中需要减轻氧化应激(Salem & Errayes, 2016)。
安全和危害
属性
IUPAC Name |
2-hydrazinylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMKCHJLLVOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602708 | |
| Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913839-68-6 | |
| Record name | 2-Hydrazinylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinylpyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)



